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S-layer protein, Lactobacillus

Cat. No.: B1176372
CAS No.: 149024-90-8
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Description

Ubiquity and Structural Features of S-layers

S-layers are a nearly universal feature among archaea and are commonly found in a vast array of bacterial species, highlighting their evolutionary significance. nih.govart-and-science.eunih.gov They represent a significant metabolic investment for the cell, with S-layer proteins (Slps) accounting for up to 15% of the total cellular protein content. oup.comwikipedia.orgfrontiersin.org This substantial production underscores their vital role in bacterial survival and interaction with the environment. pnas.org

Structurally, S-layers are highly ordered, two-dimensional crystalline arrays. frontiersin.orgresearchgate.net The protein subunits, with molecular weights typically ranging from 40 to 200 kDa, spontaneously assemble into a lattice structure. oup.comnih.gov This assembly is an entropy-driven process, where the subunits are held together and anchored to the underlying cell wall components—such as peptidoglycan in Gram-positive bacteria or the outer membrane in Gram-negative bacteria—by non-covalent interactions. frontiersin.orgnih.gov

The lattice symmetry of S-layers can vary, exhibiting oblique (p1, p2), square (p4), or hexagonal (p3, p6) arrangements. oup.comart-and-science.euresearchgate.net These lattices are highly porous, with pores of uniform size and morphology, typically ranging from 2 to 8 nanometers in diameter. oup.comwikipedia.orgart-and-science.eu The S-layer itself is generally 5 to 25 nanometers thick and possesses a distinct topography, with a smoother outer surface and a more corrugated inner surface. oup.comart-and-science.euoup.com

Overview of S-layer Protein (Slp) Functionality

The functions attributed to S-layers are diverse and reflect the wide range of environments inhabited by prokaryotes. While no single function is common to all S-layers, they are generally considered to play crucial roles in cell survival and interaction. art-and-science.euwhiterose.ac.uk

Key functions of S-layer proteins include:

Protective Coats: S-layers can act as a physical barrier, protecting the cell from environmental stresses such as bacteriophages, predatory microbes, and lytic enzymes. nih.govnih.govconicet.gov.ar

Cell Shape Determination and Maintenance: In some archaea, the S-layer is the primary cell wall component and is essential for maintaining cell shape and integrity. nih.govwhiterose.ac.uk

Molecular Sieves and Ion Traps: The highly porous nature of the S-layer allows it to function as a precise molecular sieve, controlling the passage of molecules and trapping ions. art-and-science.euresearchgate.netnih.gov

Adhesion and Surface Recognition: S-layers mediate the adhesion of bacteria to various surfaces and host cells, playing a critical role in colonization and biofilm formation. oup.comresearchgate.netconicet.gov.ar

Enzyme Scaffolding: They can serve as a scaffold for displaying functional enzymes on the cell surface. art-and-science.eunih.gov

Virulence Factors: In pathogenic bacteria, S-layers can contribute to virulence by aiding in host colonization and evasion of the immune system. oup.comart-and-science.eunih.gov

Specific Context of S-layer Proteins within the Genus Lactobacillus

Within the diverse genus Lactobacillus, a significant number of species are known to possess S-layers. frontiersin.org These bacteria are inhabitants of various environments, including the gastrointestinal and genital tracts of humans and animals, where their surface characteristics are crucial for interaction with the host. nih.gov

Lactobacillus S-layer proteins exhibit some distinct characteristics compared to those of other bacteria. They are generally smaller in size, with molecular weights ranging from 25 to 71 kDa, and possess a high predicted isoelectric point (pI), typically between 9.35 and 10.4, making them highly basic. oup.comnih.gov This is a notable difference from the weakly acidic nature of most other bacterial S-layer proteins. oup.com While glycosylation is a common feature of S-layer proteins in many bacteria, most Lactobacillus Slps appear to be non-glycosylated, with detailed glycan structures reported for only a few species like L. buchneri. oup.comnih.gov

The genetic organization of S-layer protein genes in lactobacilli can be complex, with many strains possessing multiple, distinct slp genes. oup.com For instance, Lactobacillus brevis ATCC 14869 has three slp genes, while Lactobacillus acidophilus ATCC 4356 and Lactobacillus crispatus JCM5810 each have two. oup.com These multiple genes may be expressed differentially or simultaneously, suggesting a sophisticated regulation to adapt to varying environmental conditions. oup.com

Functionally, Lactobacillus S-layers are heavily implicated in mediating adhesion to host tissues and extracellular matrix components like collagen and laminin. oup.comasm.org This adhesive property is crucial for their probiotic activity, as it facilitates the competitive exclusion of pathogenic bacteria. asm.orgnih.gov For example, S-layers from Lactobacillus helveticus have been shown to inhibit the adhesion of enterohaemorrhagic Escherichia coli O157:H7 to epithelial cells. asm.org Furthermore, the S-layer of L. acidophilus can block viral infections by interacting with DC-SIGN, a receptor on immune cells. frontiersin.org

The unique properties of Lactobacillus S-layer proteins, such as their self-assembly, adhesive capabilities, and immunomodulatory effects, have also made them attractive for various biotechnological applications, including the development of vaccine delivery systems and nanostructures. pnas.orgnih.govnih.gov

Research Findings on Lactobacillus S-layer Proteins

FeatureDescriptionReferences
Molecular Weight Typically range from 25 to 71 kDa, which is smaller than many other bacterial S-layer proteins. oup.comnih.gov
Isoelectric Point (pI) Highly basic, with predicted pI values ranging from 9.35 to 10.4. oup.comnih.gov
Glycosylation Generally non-glycosylated, though some exceptions like L. buchneri and L. kefir exist. oup.comnih.gov
Genetic Organization Many species possess multiple slp genes, which can be expressed differentially. oup.com
Lattice Symmetry Known to exhibit oblique (p1, p2) or hexagonal (p3, p6) symmetry. oup.comresearchgate.netnih.gov
Primary Functions Mediate adhesion to host cells and extracellular matrix, competitive exclusion of pathogens, and immunomodulation. oup.comasm.orgnih.gov
Biotechnological Potential Used as antigen carriers for vaccines and in the development of nanobiotechnology platforms. frontiersin.orgnih.govnih.gov

Properties

CAS No.

149024-90-8

Molecular Formula

C9H13BrN4

Synonyms

S-layer protein, Lactobacillus

Origin of Product

United States

Molecular Architecture and Structural Biology of Lactobacillus S Layer Proteins

Subunit Composition and Organization

The fundamental building block of the S-layer is a single protein or glycoprotein subunit, which possesses the intrinsic ability to form a highly ordered, lattice-like structure covering the entire bacterial cell surface. nih.govresearchgate.net

Self-Assembling Proteinaceous Subunits

Lactobacillus S-layer proteins (Slps) are characterized by their remarkable capacity for self-assembly. pnas.orgasm.org This process is entropy-driven, meaning the subunits spontaneously arrange themselves into a thermodynamically stable, regular structure without the need for accessory enzymes. nih.govresearchgate.net These proteinaceous subunits are synthesized in the cytoplasm and then translocated to the cell surface, where they crystallize into a complete layer. nih.gov The information required for the assembly of the entire two-dimensional array is encoded within the polypeptide chain of the individual subunits. nih.gov This assembly occurs through non-covalent interactions, both among the subunits themselves and between the subunits and the underlying cell wall components, such as teichoic acids. pnas.orgnih.gov

Monomolecular Crystalline Arrays

The self-assembly of S-layer protein subunits results in the formation of a monomolecular, or single-layer, crystalline array. oup.com This layer is typically 5 to 15 nanometers thick and completely encases the cell. oup.com The arrangement of the subunits creates a highly porous structure with pores of uniform size and morphology. nih.govoup.com Electron microscopy has revealed that these arrays exhibit different lattice symmetries, most commonly oblique (p1, p2) or hexagonal (p3, p6) symmetry in Lactobacillus species. nih.govoup.commdpi.com This ordered, crystalline arrangement provides a protective barrier for the cell and mediates interactions with the external environment. pnas.orgresearchgate.net

Distinctive Molecular Characteristics of Lactobacillus S-layer Proteins

S-layer proteins from the genus Lactobacillus possess several distinguishing biochemical properties when compared to S-layer proteins from other bacteria. oup.comnih.gov

Lactobacillus S-layer proteins are generally smaller than those found in other prokaryotes, which can range from 40 to 200 kDa. nih.govoup.com The molecular weight of characterized Lactobacillus Slps typically falls within the range of 25 to 71 kDa. nih.govoup.commdpi.comnih.gov For instance, the well-studied SlpA from Lactobacillus acidophilus has a molecular mass of approximately 46 kDa. pnas.orgnih.govresearchgate.net

Table 1: Molecular Weight of S-layer Proteins in Various Lactobacillus Species

Species S-layer Protein Molecular Weight (kDa)
Lactobacillus acidophilus SlpA ~46
Lactobacillus acidophilus SlpB ~47
Lactobacillus acidophilus SlpX ~51
Lactobacillus helveticus 25–71
Lactobacillus crispatus 25–71
Lactobacillus brevis 25–71

This table is interactive. Data sourced from multiple studies. pnas.orgnih.govoup.commdpi.comnih.govresearchgate.net

A key distinguishing feature of Lactobacillus S-layer proteins is their highly basic nature, reflected in an elevated isoelectric point (pI). nih.govoup.comnih.gov While most other bacterial S-layer proteins are weakly acidic, those from Lactobacillus have calculated pI values that typically range from 9.35 to 10.4. oup.commdpi.comnih.gov This high pI is attributed to a concentration of positively charged amino acid residues, particularly within the conserved cell wall binding domain of the protein. nih.govnih.gov

Table 2: Isoelectric Point (pI) of S-layer Proteins in Lactobacillus Species

Species Predicted pI Range
Lactobacillus genus 9.35 – 10.4

This table is interactive. Data represents the typical range for the genus. oup.commdpi.comnih.gov

While many S-layer proteins in prokaryotes are glycoproteins, this modification appears to be less common in Lactobacillus. oup.com However, glycosylated S-layer proteins have been identified in certain species, such as Lactobacillus buchneri and Lactobacillus kefir. nih.govnih.gov When present, the glycan chains are attached to the protein backbone via O-glycosidic linkages to serine, threonine, or tyrosine residues. nih.gov The composition of these glycan chains can vary, consisting of different monosaccharides. oup.com For example, studies on Lactobacillus kefiri have revealed distinct glycosylation patterns among different strains, which can influence how the proteins interact with host immune receptors. nih.gov The presence and structure of these glycan moieties can add a significant layer of functional diversity to the S-layer. nih.gov

Hierarchical Self-Assembly and Lattice Formation

The formation of the S-layer is a remarkable example of biological self-assembly, where individual protein monomers spontaneously organize into a highly structured, crystalline lattice. This process is fundamental to the function of the S-layer, creating a protective and interactive interface with the environment.

This phenomenon is largely attributed to the hydrophobic effect. In an aqueous environment, water molecules form ordered "cages" around the hydrophobic regions of the individual S-layer protein monomers. researchgate.net When these monomers assemble, these hydrophobic regions are buried within the forming lattice, leading to the release of the ordered water molecules. nih.govresearchgate.net This release of water molecules into the bulk solvent results in a significant increase in translational and rotational entropy, which is the primary thermodynamic driving force for the assembly of the S-layer lattice. nih.govresearchgate.net Kinetic studies of S-layer protein self-assembly have shown that this process is dependent on factors such as temperature, protein concentration, and the presence of ions like calcium and sodium chloride. nih.gov

The crystalline lattice of Lactobacillus S-layers exhibits specific symmetries, which are a direct consequence of the shape and interactions of the protein subunits. The most commonly observed lattice symmetries in Lactobacillus are oblique (p1, p2) and hexagonal (p3, p6). nih.govoup.com These symmetries result in a highly ordered and repetitive arrangement of the protein monomers on the cell surface.

For instance, the S-layer of Lactobacillus acidophilus ATCC 4356, which is predominantly composed of the SlpA protein, displays a p2 symmetry with specific lattice parameters. pnas.org The determination of these lattice structures is typically achieved through techniques such as electron microscopy. nih.gov The specific symmetry of the S-layer can vary between different Lactobacillus species and even between different strains of the same species.

Lactobacillus Species S-layer Protein Lattice Symmetry Lattice Parameters
Lactobacillus acidophilus ATCC 4356SlpAp2a = 11.8 nm, b = 5.3 nm, γ = 102°
Lactobacillus helveticusHexagonal
Lactobacillus crispatusHexagonal
Lactobacillus brevisOblique

This table provides examples of observed lattice symmetries and is not exhaustive.

A key feature of the S-layer lattice is its highly porous nature. nih.govoup.com The pores are of a uniform size and morphology, and they can occupy a significant portion of the surface area of the lattice, in some cases up to 70%. oup.com The size of these pores is typically in the range of 2 to 8 nanometers. boku.ac.at This porosity suggests that the S-layer functions as a molecular sieve, allowing the passage of small molecules and ions while excluding larger molecules, thereby playing a protective role for the cell. pnas.orgnih.gov

The morphology of the pores is determined by the arrangement of the protein subunits within the lattice. In hexagonal lattices, the pores are also typically hexagonal in shape, while in oblique lattices, the pore morphology can be more varied. The surfaces of the pores can also have specific charge distributions, which may play a role in adhesion and the transport of charged molecules. pnas.orgnih.gov

Domain Organization and Functional Regions of Lactobacillus S-layer Proteins

Lactobacillus S-layer proteins are modular, consisting of distinct functional domains that are responsible for the self-assembly of the lattice and its attachment to the cell wall. nih.govnih.gov Unlike the S-layer proteins of some other bacteria, those of Lactobacillus are generally smaller in size, ranging from 25 to 71 kDa, and have a high predicted isoelectric point (pI), typically between 9.4 and 10.4. nih.govoup.com

The self-assembly of the S-layer monomers into a periodic structure is mediated by a specific domain within the protein. nih.govnih.gov This domain is typically the more variable region of the protein in terms of amino acid sequence when compared to the cell wall binding domain. nih.govresearchgate.net Depending on the Lactobacillus species, the self-assembly domain can be located at either the N-terminus or the C-terminus of the protein. nih.govfrontiersin.org

For example, in Lactobacillus acidophilus, the N-terminal region of the SlpA protein is involved in the self-assembly of the S-layer. pnas.orgacs.org In contrast, the S-layer protein of Lactobacillus crispatus, CbsA, also has its self-assembly domain located in the N-terminal region. oup.com The interactions between these self-assembly domains are non-covalent and drive the formation of the crystalline lattice. nih.gov Recent studies on the atomic resolution structures of Lactobacillus S-layer proteins, such as SlpA and SlpX from L. acidophilus and L. amylovorus, have revealed that domain swapping can be a critical mechanism for the integration of different S-layer proteins into the lattice, particularly in response to environmental stress. pnas.orgsemanticscholar.org

The attachment of the S-layer to the underlying cell wall is crucial for its function and is mediated by a conserved cell wall binding domain. nih.govnih.gov In Lactobacillus, this domain is responsible for anchoring the S-layer to the peptidoglycan or secondary cell wall polymers, such as teichoic or lipoteichoic acids, through non-covalent interactions. pnas.orgnih.gov The positive charge of Lactobacillus S-layer proteins is concentrated in this more conserved domain. nih.govresearchgate.net

Cell Wall Binding Domains

Peptidoglycan Anchor Specificity

The anchoring of S-layer proteins to the underlying cell envelope in Lactobacillus is a critical aspect of their architecture, ensuring the stability and integrity of this crystalline array. Unlike many other Gram-positive bacteria that utilize Surface Layer Homology (SLH) domains for this purpose, Lactobacillus Slps have evolved a distinct mechanism for cell wall attachment. This anchoring is primarily mediated by electrostatic interactions between specific domains of the S-layer protein and components of the peptidoglycan and associated polymers. nih.govfrontiersin.org The positively charged cell wall binding domains of Lactobacillus S-layer proteins are crucial for their non-covalent attachment to the negatively charged cell wall components. nih.govresearchgate.net

The specificity of this interaction is not with the peptidoglycan itself, but rather with the anionic polymers that are covalently or non-covalently associated with it, namely teichoic acids.

Role of SLH Domains and Non-SLH Domains in Lactobacillus Slps

A defining characteristic of Lactobacillus S-layer proteins is the conspicuous absence of the canonical SLH domains that are commonly found in the S-layer proteins of other bacteria like Bacillaceae. nih.govnih.gov Instead, Lactobacillus Slps are typically organized into two distinct functional regions: a variable domain responsible for the self-assembly of the protein monomers into the periodic S-layer lattice, and a more conserved domain that mediates the binding to the cell wall. nih.govfrontiersin.orgnih.govresearchgate.net

The location of these domains can vary among different Lactobacillus species, with the cell wall binding domain being either at the N- or C-terminus. nih.govresearchgate.netnih.gov For instance, in Lactobacillus acidophilus SlpA, the N-terminal region is involved in self-assembly, while the C-terminal part is responsible for cell wall attachment. nih.gov This modular organization allows for a high degree of variability in the surface-exposed regions involved in self-assembly, while maintaining a conserved mechanism for anchoring to the cell wall.

The non-SLH domains responsible for cell wall binding are rich in positively charged amino acids, which facilitates their interaction with the negatively charged teichoic acids of the cell wall. nih.govnih.gov The self-assembly domains, on the other hand, are more variable in their amino acid sequence and are responsible for the specific lattice symmetry (oblique or hexagonal) observed in different Lactobacillus species. nih.gov

Interaction with Teichoic Acids (TA), including Lipoteichoic Acid (LTA) and Wall Teichoic Acid (WTA)

The primary anchor for Lactobacillus S-layer proteins to the cell wall is the interaction with teichoic acids (TAs). nih.gov These anionic glycopolymers are major components of the Gram-positive cell wall and exist in two forms: wall teichoic acid (WTA), which is covalently linked to the peptidoglycan, and lipoteichoic acid (LTA), which is anchored to the cytoplasmic membrane and extends through the peptidoglycan layer. nih.gov

Lactobacillus S-layers can interact with both LTA and WTA. nih.gov The binding is dependent on the poly-glycerol phosphate (B84403) (GroP) or poly-ribitol phosphate repeating units that constitute the backbone of these acids. nih.gov Research has identified conserved binding areas on the S-layer proteins that are specific for attachment to teichoic acids. nih.govsemanticscholar.orgresearcher.liferesearchgate.netresearchgate.netpnas.org The strength and specificity of this interaction can be influenced by the chain length of the teichoic acids and the presence of substitutions such as D-alanine or glycosyl groups. nih.gov Longer teichoic acid fragments that extend beyond the peptidoglycan layer exhibit stronger binding to the S-layer proteins. nih.gov

Single-molecule force spectroscopy studies have quantified the interaction force between a Lactobacillus buchneri S-layer protein and purified lipoteichoic acid to be approximately 45 pN, which is within the range of typical ligand-receptor interactions. nih.gov This direct binding confirms the crucial role of LTA in mediating the anchoring of the S-layer. nih.gov

Atomic Resolution Structures of Lactobacillus Slp Subunits (e.g., SlpA, SlpX)

Recent advancements in structural biology have provided atomic-resolution structures of key Lactobacillus S-layer proteins, notably SlpA and SlpX from Lactobacillus acidophilus. nih.govsemanticscholar.orgresearcher.liferesearchgate.netresearchgate.netpnas.org These structures have offered profound insights into their domain organization, assembly, and function.

The SlpA protein from L. acidophilus is the main component of the S-layer and has a molecular weight of approximately 46 kDa. nih.govnih.gov Its structure reveals two distinct domains corresponding to its functions in self-assembly and cell wall attachment. nih.gov The SlpX protein, with a molecular weight of about 51 kDa, is a minor component under normal conditions but its proportion can increase under environmental stress. nih.govnih.gov

The C-terminal domain, responsible for teichoic acid binding, is structurally conserved and is composed of two adjacent repeats of the "SlpA-motif". nih.gov

Table 1: Properties of S-layer Proteins from Lactobacillus acidophilus
ProteinMolecular Weight (kDa)Predicted pIPrimary Role
SlpA~469.4 - 10.4Major structural component
SlpB~479.4 - 10.4Expression often silenced
SlpX~519.4 - 10.4Minor component, increases under stress
Table 2: Predicted Secondary Structure Content of Lactobacillus S-layer Proteins
Secondary StructureAverage Predicted Content (%)
α-helices14
Extended Strands (β-sheets)39
Random Coils47

Protein-Protein Interfaces within the Assembled Lactobacillus S-layer

The self-assembly of S-layer protein subunits into a crystalline lattice is a spontaneous, entropy-driven process mediated by non-covalent interactions. nih.govresearchgate.net The atomic resolution models of the assembled S-layer, particularly for SlpA, have elucidated the nature of the protein-protein interfaces that stabilize this structure.

The assembled SlpA S-layer of L. acidophilus exhibits p2 symmetry. nih.gov The interfaces between the SlpA monomers are formed by specific interactions between their self-assembly domains. In the case of SlpX integration, the domain-swapping architecture allows it to form a homodimer through its middle domain, which presents an interface similar to that of the SlpA self-assembly domain. nih.gov This mimicry enables the seamless incorporation of SlpX into the SlpA lattice. The interaction is stabilized by a network of hydrogen bonds. nih.gov

These assembled structures feature pores of a relatively small size, which suggests a protective function for the S-layer, acting as a physical barrier against external threats. nih.govpnas.org The charged areas within the pores may also play a role in adhesion. nih.govpnas.org The understanding of these protein-protein interfaces is crucial for potential applications in nanotechnology and biotechnology, where the S-layer can be used as a scaffold for the display of other molecules.

Genomic Organization and Transcriptional Regulation of Lactobacillus S Layer Genes

Gene Loci and Genetic Arrangement of slp Genes

The arrangement and location of slp genes on the chromosome are key determinants of their expression and regulation. In Lactobacillus, this organization exhibits notable strain-dependent variability.

The genetic arrangement of multiple S-layer protein genes in lactobacilli is strain-dependent, and a general consensus structure for their organization cannot be established. oup.comoup.com However, a common feature is the close proximity of these genes to one another. oup.comoup.com For instance, in Lactobacillus brevis ATCC 14869, two of its three S-layer protein genes, slpB and slpC, are located adjacent to each other and are oriented in parallel. The third gene, slpD, is not situated in the immediate vicinity of the slpB-slpC gene region. oup.comoup.comnih.gov

In contrast, Lactobacillus acidophilus ATCC 4356 possesses two S-layer protein genes, slpA and slpB, which are located on a 6.0-kb segment of the chromosome in opposite orientations. nih.govnih.gov These genes are separated by a 3 kb DNA region. oup.comoup.com This inverted orientation is associated with a mechanism of gene expression regulation involving the inversion of the chromosomal segment, which interchanges the expressed and silent genes. nih.govnih.govnih.gov

Lactobacillus Strainslp GenesGenomic Arrangement
Lactobacillus brevis ATCC 14869slpB, slpC, slpDslpB and slpC are adjacent and in parallel orientation; slpD is not closely linked. oup.comoup.comnih.gov
Lactobacillus acidophilus ATCC 4356slpA, slpBLocated on a 6.0-kb chromosomal segment in opposite orientations, separated by a 3 kb DNA region. oup.comoup.comnih.gov

It is a common characteristic for a single Lactobacillus strain to harbor multiple slp genes. oup.comfrontiersin.org For example, Lactobacillus brevis ATCC 14869 has three S-layer protein genes (slpB, slpC, and slpD). oup.comnih.gov Similarly, Lactobacillus acidophilus ATCC 4356 and Lactobacillus crispatus JCM5810 each have two S-layer protein genes. oup.com The presence of multiple genes allows for the potential of differential expression, providing the bacteria with a mechanism to adapt to different environmental conditions. nih.gov

Regulation of Lactobacillus S-layer Protein Expression

The expression of S-layer proteins is a highly efficient process, ensuring the continuous maintenance of the crystalline layer on the bacterial surface. This efficiency is achieved through strong promoters, differential gene expression, and stable mRNA transcripts.

S-layer genes are transcribed at very high levels, a necessity for producing the vast number of protein subunits required to cover the cell surface—estimated at approximately 500 subunits per second. nih.gov This high transcription rate is driven by strong, efficient native promoters. nih.govnih.gov In some instances, more than one promoter precedes the slp gene, which may enhance the efficiency of transcription and allow for regulation in response to various growth stages or environmental cues. nih.gov For example, the slpA gene expression site in Lactobacillus acidophilus ATCC 4356 contains two consensus promoter sequences, although only the downstream promoter is utilized for directing mRNA synthesis. nih.govnih.gov The strength of these promoters has been harnessed for heterologous protein expression in various lactic acid bacteria. frontiersin.orgnih.gov

While multiple slp genes may be present in a single strain, they are not always expressed concurrently. frontiersin.org The expression can be differential, with one gene being active while another is silent. nih.govfrontiersin.org In Lactobacillus acidophilus ATCC 4356, a chromosomal inversion can switch the positions of the slpA and slpB genes relative to the promoter, leading to the expression of the formerly silent gene. nih.govfrontiersin.org Under typical laboratory conditions, the expression of the slpA gene is favored. nih.gov

However, simultaneous expression of multiple slp genes has also been observed. oup.com For instance, in slp knock-out mutants of Lactobacillus acidophilus NCFM, slpA and slpX or slpB and slpX were expressed at the same time. nih.gov In Lactobacillus brevis ATCC 14869, the expression of slpD is induced under aerated conditions, leading to the production of both SlpB and SlpD proteins, whereas under anaerobic conditions, predominantly only SlpB is synthesized. nih.gov The slpC gene in this strain appears to be silent under the tested conditions. nih.gov

Lactobacillus StrainExpressed slp GenesConditions / Notes
Lactobacillus acidophilus ATCC 4356slpA or slpBExpression is interchanged via chromosomal inversion; slpA is predominantly expressed under laboratory conditions. nih.govfrontiersin.org
Lactobacillus acidophilus NCFM (mutants)slpA and slpX, or slpB and slpXSimultaneous expression observed in knock-out mutants. nih.gov
Lactobacillus brevis ATCC 14869slpB and slpDslpD expression is induced by aeration; slpC is silent. nih.gov

A significant factor contributing to the high levels of S-layer protein synthesis is the exceptional stability of their corresponding mRNA transcripts. nih.gov The S-protein mRNA in Lactobacillus acidophilus ATCC 4356 has a remarkably long half-life of 15 minutes. nih.govnih.gov Similarly, the mRNA transcript for the S-layer protein gene of L. brevis ATCC 8287 has a half-life of 14 minutes. nih.gov This extended stability allows for multiple rounds of translation from a single mRNA molecule, thereby amplifying the production of the S-layer protein. The untranslated leader sequence of the S-protein mRNA in L. acidophilus can form a stable secondary structure that is believed to contribute to this stability and efficient protein production. nih.govnih.gov

Signal Peptide Sequences for Protein Secretion via General Secretory Pathway

The translocation of S-layer proteins (Slps) to the cell surface in Lactobacillus is a critical step for the formation of the crystalline layer. This process is mediated by the general secretory (Sec) pathway, a major route for protein export in bacteria. All characterized Lactobacillus S-layer proteins possess a characteristic N-terminal signal peptide, which directs the nascent protein to the Sec machinery for transport across the cytoplasmic membrane. nih.govnih.gov

These signal peptides are typically 25 to 32 amino acids in length. nih.govnih.gov This sequence is essential for the recognition and binding of the Slp preprotein by the secretion apparatus. Once the protein is translocated across the membrane, the signal peptide is cleaved off, allowing the mature S-layer protein to fold and subsequently self-assemble on the outer surface of the cell wall. The efficiency of these signal peptides is notable; for instance, the signal peptide from the SlpA protein of Lactobacillus brevis has been shown to increase secretion efficiency threefold compared to the commonly used Usp45 signal sequence from Lactococcus lactis when used in biotechnological applications. nih.gov The robust nature of the S-layer promoter and its associated signal peptide makes them valuable tools for driving high-level expression and secretion of heterologous proteins. nih.gov

S-layer-Associated Proteins (SLAPs) in Lactobacillus

Identification and Characterization of Non-Covalently Bound Extracellular Proteins

The identification of SLAPs has been largely accomplished through proteomic approaches. A common method involves the gentle extraction of non-covalently bound surface proteins from whole bacterial cells using a denaturing agent like 5 M lithium chloride (LiCl). nih.govnih.gov This treatment effectively solubilizes the S-layer proteins and any associated proteins without causing significant cell lysis. nih.gov

Following extraction, the protein mixture is analyzed using advanced proteomic techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This allows for the identification and relative quantification of the constituent proteins. In a key study on Lactobacillus acidophilus NCFM, this methodology led to the identification of 37 proteins in the S-layer wash fraction. nih.gov Bioinformatic analysis of these identified proteins revealed that many possess features indicative of extracellular localization:

30 had predicted cleavage sites for secretion. nih.gov

24 were predicted to be extracellular. nih.gov

6 were identified as lipid-anchored. nih.gov

3 contained N-terminal hydrophobic membrane-spanning regions. nih.gov

4 were classified as potentially intracellular "moonlighting" proteins. nih.gov

Table 1: Classification of Proteins Identified in the S-layer Fraction of Lactobacillus acidophilus NCFM
Protein CharacteristicNumber of Proteins Identified
Total Proteins Identified37
With Predicted Secretion Cleavage Sites30
Predicted Extracellular24
Lipid-Anchored6
N-terminal Hydrophobic Regions3
Potential Intracellular/Moonlighting4

Functional Implications of SLAPs in Lactobacillus Surface Architecture

SLAPs contribute significantly to the functional properties of the Lactobacillus cell surface, supplementing the roles once attributed solely to the S-layer proteins. d-nb.info They are implicated in a wide range of functions, from cell maintenance to host-microbe interactions. d-nb.inforesearchgate.net

Adhesion: Several SLAPs have been directly linked to the adhesive capabilities of Lactobacillus. For instance, the deletion of certain uncharacterized SLAPs in L. acidophilus NCFM resulted in mutants with significantly reduced adherence to Caco-2 intestinal epithelial cells, as well as to extracellular matrix proteins like fibronectin and to mucin. d-nb.inforesearchgate.net Conversely, the deletion of another SLAP, PrtX, was found to increase the adhesion of an L. acidophilus NCFM mutant to mucin and fibronectin. nih.gov

Immunomodulation: SLAPs play a direct role in mediating the interaction between the bacterium and the host immune system. Phenotypic characterization of a mutant L. acidophilus strain with a deletion in the SLAP gene lba-1029 demonstrated that this protein contributes to a pro-inflammatory TNF-α response from murine dendritic cells. nih.gov This indicates that the complex immunological profile of Lactobacillus is not solely due to the S-layer proteins but is also modulated by this diverse group of associated proteins. nih.govd-nb.info

Cell Maintenance and Integrity: Beyond host interactions, SLAPs are involved in fundamental cellular processes. Characterized SLAPs have been shown to have roles in cell division and autolysin activity. d-nb.inforesearchgate.net The deletion of the SLAP known as IgdA in L. acidophilus resulted in a visibly disrupted cell surface, leading to increased salt sensitivity and broad impacts on cellular physiology. nih.gov This highlights the integral role of SLAPs in maintaining the structural integrity and proper functioning of the cell envelope. nih.gov

Functional Mechanisms of Lactobacillus S Layer Proteins in Host Microbe Interactions

Adhesion and Colonization Mechanisms Mediated by Lactobacillus S-layers

The ability of probiotic bacteria to adhere to the intestinal mucosa is a critical prerequisite for colonization and exerting their beneficial effects. Lactobacillus S-layer proteins are key mediators of this adhesion process, interacting with various components of the host's gastrointestinal tract.

Lactobacillus S-layer proteins play a significant role in the adhesion of these bacteria to intestinal epithelial cells. nih.govscientific.net Studies utilizing human colon adenocarcinoma cell lines, such as Caco-2 and HT-29, have demonstrated the importance of S-layer proteins in this process. scientific.netnih.gov Removal of S-layer proteins from the surface of Lactobacillus strains has been shown to significantly reduce their ability to adhere to Caco-2 cells. scientific.net For instance, the S-layer protein SlpA from Lactobacillus acidophilus has been implicated in promoting adhesion to the gastrointestinal surface, as knockout mutants for the slpA gene exhibited decreased adhesion capabilities. researchgate.net The level of adherence can vary between different Lactobacillus strains and the specific cell line used. For example, indigenous lactic acid bacterial isolates have shown adherence levels to Caco-2 and HT-29 cell lines ranging from 2.45% to 9.55% and 4.11% to 12.88%, respectively. nih.gov

Table 1: Adhesion of Lactobacillus Strains to Intestinal Cell Lines

Lactobacillus Isolate Cell Line Adhesion Percentage (%)
AdF10 (L. plantarum) HT-29 12.88 ± 0.63
AdF10 (L. plantarum) Caco-2 9.55 ± 0.76
AdF4 (B. coagulans) HT-29 4.11 ± 0.68
AdF4 (B. coagulans) Caco-2 2.45 ± 0.5
L. rhamnosus GG HT-29 13.5 ± 1.19
L. rhamnosus GG Caco-2 10.33 ± 0.64

Data sourced from a study on indigenous lactic acid bacterial isolates. nih.gov

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Lactobacillus S-layer proteins have been shown to mediate adhesion to several key components of the ECM, including collagen, laminin, and fibronectin. asm.orgresearchgate.net For example, the S-layer protein from Lactobacillus crispatus JCM 5810 demonstrates efficient binding to type I and type IV collagens and laminin, with a lower affinity for type V collagen and fibronectin. asm.orgresearchgate.net The collagen-binding S-layer protein of this strain has been named CbsA. nih.govhelsinki.fi The ability of S-layer proteins to bind to ECM components is considered a crucial factor in the colonization of host tissues. nih.gov

Research has identified specific domains within the S-layer proteins responsible for this binding activity. In the CbsA protein of L. crispatus, the major collagen-binding region is located within the N-terminal 287 residues. nih.gov Interestingly, the polymerized structure of the S-layer appears to be optimal for collagen binding, as mutated CbsA molecules that failed to form a paracrystalline sheet did not bind to collagen. helsinki.fi

Table 2: Binding Specificity of Lactobacillus crispatus JCM 5810 S-layer Protein to ECM Components

ECM Component Binding Affinity
Type I Collagen High
Type IV Collagen High
Laminin High
Type V Collagen Lower
Fibronectin Lower

Data compiled from studies on *Lactobacillus crispatus JCM 5810. asm.orgresearchgate.net*

The gastrointestinal tract is lined with a layer of mucus that serves as the first point of contact for ingested bacteria. researchgate.netillinois.edu Adhesion to this mucus layer is a critical step for the colonization of probiotic lactobacilli. nih.gov S-layer proteins have been implicated in mediating this interaction. researchgate.net The mucus layer is primarily composed of mucin glycoproteins, and it is believed that S-layer proteins can interact with the carbohydrate moieties of these mucins. researchgate.net While the precise mechanisms are still being elucidated, the ability of lactobacilli to bind to mucus contributes to their persistence in the gut and their ability to competitively exclude pathogens. researchgate.netnih.gov

One of the key probiotic functions of Lactobacillus is the ability to inhibit the growth and adhesion of pathogenic bacteria, a phenomenon known as competitive exclusion. scientific.netnih.gov S-layer proteins are directly involved in this process. scientific.netnih.gov By adhering to intestinal epithelial cells and mucus, S-layer-producing lactobacilli can physically block the binding sites for pathogens. scientific.netresearchgate.net

Studies have shown that the S-layer proteins of Lactobacillus crispatus ZJ001 can inhibit the adhesion of Escherichia coli O157:H7 and Salmonella Typhimurium to HeLa cells. nih.gov Similarly, S-layer proteins from Lactobacillus acidophilus have been shown to reduce the adhesion of Salmonella Typhimurium to Caco-2 cells by 69-88% in various assays (competition, exclusion, and displacement). researchgate.net The removal of S-layer proteins from Lactobacillus strains has been demonstrated to decrease their inhibitory activity against pathogens. scientific.net

The surface properties of bacteria, such as hydrophobicity and the ability to autoaggregate (clump together), are important for adhesion and biofilm formation. researchgate.net S-layer proteins can influence these characteristics. An increase in surface hydrophobicity is often correlated with enhanced bacterial adhesion. researchgate.net The presence of S-layer proteins can contribute to the hydrophobic nature of the bacterial surface. fao.org

Autoaggregation is also mediated by surface components, including S-layer proteins. researchgate.net For example, the removal of S-layer proteins from Lactobacillus crispatus ZJ001 was found to reduce its autoaggregation capabilities. nih.gov A strong correlation between surface hydrophobicity and autoaggregation has been observed in some Lactobacillus strains. researchgate.net

Immunomodulatory Properties of Lactobacillus S-layer Proteins

Beyond their role in adhesion and colonization, Lactobacillus S-layer proteins possess significant immunomodulatory properties, meaning they can influence the host's immune response. nih.govnih.gov These proteins can interact with various immune cells, leading to a range of effects from anti-inflammatory to pro-inflammatory responses, depending on the specific S-layer protein and the host cell type. nih.govresearchgate.net

For example, the S-layer protein (SlpA) from Lactobacillus helveticus MIMLh5 has been shown to exert anti-inflammatory effects on the intestinal epithelial Caco-2 cell line by reducing the activation of NF-κB. nih.gov In contrast, the same S-layer protein can stimulate the innate immune system by triggering the expression of pro-inflammatory factors like tumor necrosis factor-alpha (TNF-α) and COX-2 in human macrophage cell lines. nih.gov This stimulation is mediated through recognition by Toll-like receptor 2 (TLR2). nih.gov

Similarly, the S-layer protein from Lactobacillus acidophilus CICC 6074 has been found to exhibit pro-inflammatory behavior by activating MAPK and NF-κB signaling pathways in RAW 264.7 macrophage cells. researchgate.net These findings suggest that S-layer proteins are key molecules in the cross-talk between lactobacilli and the host immune system, and their effects can be context-dependent. nih.govresearchgate.net The immunomodulatory activities of S-layer proteins are a critical aspect of the probiotic action of Lactobacillus species. nih.govresearchgate.net

Interaction with Host Immune Cells (e.g., Dendritic Cells, Macrophages)

Lactobacillus S-layer proteins are key players in the direct communication with host immune cells, particularly dendritic cells (DCs) and macrophages, which are critical for orchestrating mucosal immunity.

The S-layer protein A (SlpA) of Lactobacillus acidophilus NCFM has been identified as a significant modulator of DC and T cell functions nih.govpnas.org. Studies have shown that L. acidophilus NCFM can attach to DCs, leading to a concentration-dependent production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and low levels of the pro-inflammatory cytokine IL-12p70 nih.govresearchgate.net. This suggests a role for S-layer proteins in promoting a tolerogenic immune environment.

Conversely, S-layer proteins can also exhibit pro-inflammatory activity, depending on the cell type and context. The S-layer protein from Lactobacillus helveticus MIMLh5 has been shown to act as a stimulator of the innate immune system by inducing the expression of pro-inflammatory factors like Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2) in the human macrophage cell line U937 nih.gov. Similarly, SlpA isolated from Lactobacillus acidophilus CICC 6074 was found to exhibit pronounced pro-inflammatory behavior in RAW 264.7 macrophages researchgate.net. This dual functionality highlights the nuanced role of S-layer proteins in immune regulation.

Table 1: Interaction of Lactobacillus S-layer Proteins with Host Immune Cells

Lactobacillus StrainS-layer ProteinHost Immune CellObserved EffectReference(s)
L. acidophilus NCFMSlpADendritic Cells (DCs)Induces IL-10, low IL-12p70 production; modulates T cell function. nih.govpnas.orgresearchgate.net
L. helveticus MIMLh5SlpAMacrophages (U937)Stimulates TNF-α and COX-2 expression. nih.gov
L. acidophilus CICC 6074SlpAMacrophages (RAW 264.7)Exhibits pro-inflammatory activity. researchgate.net

Modulation of Cellular Signaling Pathways (e.g., NF-κB, JNK Signaling)

The immunomodulatory effects of Lactobacillus S-layer proteins are underpinned by their ability to influence key intracellular signaling pathways in host cells. The most prominently studied pathways include the Nuclear Factor-kappa B (NF-κB) and the c-Jun N-terminal kinase (JNK) signaling cascades, which are central to inflammatory and immune responses.

The S-layer protein of Lactobacillus helveticus SBT2171 has been demonstrated to stimulate the expression of human β-defensin 2 (hBD-2) in colonic epithelial cells by activating the JNK signaling pathway. nih.govnih.gov This activation is initiated through Toll-like receptor 2 (TLR2) recognition nih.govnih.govfrontiersin.org. Interestingly, a direct correlation was observed where Lactobacillus strains that strongly induced hBD-2 also potently activated JNK signaling nih.govfrontiersin.org.

The NF-κB pathway is another critical target. S-layer proteins can exert both pro- and anti-inflammatory effects through this pathway. For instance, the S-layer protein from L. helveticus MIMLh5 was found to reduce the activation of NF-κB in intestinal epithelial Caco-2 cells, suggesting an anti-inflammatory role in this context nih.gov. However, in U937 macrophages, the same protein stimulated NF-κB activation nih.gov. Furthermore, S-layer protein from L. acidophilus NCFM has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages by suppressing the MAPK and NF-κB signaling pathways, which includes inhibiting the translocation of the NF-κB p65 subunit into the nucleus acs.org. Conversely, SlpA from L. acidophilus CICC 6074 was shown to activate MAPK and NF-κB signaling, leading to a pro-inflammatory response in the same cell line researchgate.net.

Table 2: Modulation of Cellular Signaling Pathways by Lactobacillus S-layer Proteins

Lactobacillus StrainS-layer ProteinHost Cell LineSignaling PathwayEffectReference(s)
L. helveticus SBT2171SLPCaco-2JNKActivation nih.govnih.govfrontiersin.org
L. helveticus MIMLh5SlpACaco-2NF-κBInhibition nih.gov
L. helveticus MIMLh5SlpAU937NF-κBActivation nih.gov
L. acidophilus NCFMSlpRAW264.7MAPK, NF-κBInhibition (of LPS-induced inflammation) acs.org
L. acidophilus CICC 6074SlpARAW264.7MAPK, NF-κBActivation researchgate.net

Interaction with Pattern Recognition Receptors (PRRs)

Pattern Recognition Receptors (PRRs) on the surface of host cells are crucial for detecting microbial components and initiating immune responses. Lactobacillus S-layer proteins interact with several types of PRRs, including Toll-like Receptors (TLRs) and C-type Lectin Receptors (CLRs).

TLR2 is a key PRR that recognizes a wide range of microbial molecules. Several studies have established that the immunological effects of Lactobacillus S-layer proteins are mediated through TLR2. The induction of hBD-2 expression in epithelial cells by the S-layer protein of L. helveticus SBT2171 is dependent on a TLR2–JNK signaling axis nih.govnih.gov. Similarly, the S-layer protein of L. helveticus MIMLh5 interacts with TLR2 on human macrophages to exert its stimulatory effects on the innate immune system nih.gov. This interaction underscores the role of S-layer proteins as potent microbe-associated molecular patterns (MAMPs) recognized by the host innate immune system.

C-type lectin receptors are a class of PRRs that bind to carbohydrate structures. One of the most important CLRs in this context is the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN).

The S-layer protein A (SlpA) from L. acidophilus NCFM was the first probiotic bacterial DC-SIGN ligand to be identified nih.govpnas.org. This interaction is functionally significant, as it is involved in modulating DC and T cell functions nih.govnih.gov. The binding of SlpA to DC-SIGN has been confirmed through various methods, including the use of knockout mutants and purified proteins nih.govnih.govresearchgate.net. S-layer proteins from other species, such as Lactobacillus crispatus, also selectively interact with the anti-inflammatory receptor DC-SIGN nih.gov. This interaction can be protective for the host; S-layer proteins from L. acidophilus can inhibit viral and bacterial infections by blocking the pathogen's interaction with DC-SIGN conicet.gov.arfrontiersin.orgnih.gov. The S-layer protein physically binds to DC-SIGN, thereby preventing pathogens from using this receptor as an entry point into host cells conicet.gov.arfrontiersin.org.

Induction of Antimicrobial Peptide Expression (e.g., Human β-Defensin 2)

A critical function of the innate immune system is the production of antimicrobial peptides (AMPs) at mucosal surfaces. Lactobacillus S-layer proteins have been shown to be potent inducers of these peptides. Specifically, the S-layer protein from L. helveticus SBT2171 was found to stimulate the expression of human β-defensin 2 (hBD-2) in Caco-2 human colonic epithelial cells nih.govnih.govfrontiersin.orgresearchgate.net. This induction is mediated through the TLR2-JNK signaling pathway nih.govnih.gov. Further research has shown that this ability is not unique to a single strain; S-layer proteins extracted from several other lactobacilli, including L. helveticus JCM1120T, L. acidophilus JCM1132T, L. amylovorus JCM1126T, L. buchneri JCM1115T, and L. brevis SBT10966, also increased the expression of hBD-2 nih.govfrontiersin.org. This suggests that the stimulation of AMP expression is a common and important feature of Lactobacillus S-layer proteins, contributing to the host's first line of defense against pathogens nih.govpnas.org.

Differential Immunological Responses by S-layer Proteins from Different Lactobacillus Strains

The immunological properties of S-layer proteins are not uniform across all Lactobacillus species and strains. Significant variations exist, leading to differential host responses.

A comparative analysis of eight distinct S-layer proteins from different Lactobacillus species revealed that while all induced the production of IL-12 p40 in THP-1 cells, their immunological activities varied significantly nih.gov. The S-layer protein from Lactobacillus amylolyticus NRIC 0558T was a particularly potent inducer of IL-12 p40 nih.gov. This diversity in activity is linked to the primary structure of the proteins; sequence identity among the S-layer proteins from the eight strains varied from 10 to 90%, with the N-terminal regions showing high levels of diversity, which appears to contribute to their immunogenicity nih.gov.

Another clear example of differential responses comes from L. acidophilus NCFM, which can express different S-layer proteins. A mutant strain lacking SlpA and instead expressing a second S-layer protein, SlpB, elicited a dramatically different immune response from DCs. Compared to the parent strain, the SlpB-dominant strain induced higher concentrations of pro-inflammatory cytokines such as IL-12p70, TNF-α, and IL-1β nih.govpnas.orgnih.gov. Furthermore, the secondary structure of S-layer proteins can influence bacterial properties. In Lactobacillus kefir strains, a higher percentage of β-sheet content in the S-layer protein was associated with a non-aggregating phenotype researchgate.net. These findings underscore that the specific strain and the type of S-layer protein expressed are critical determinants of the resulting host-microbe interaction.

Table 3: Differential Immunological Effects of S-layer Proteins from Various Lactobacillus Strains

Lactobacillus Strain(s)Key FindingImmunological OutcomeReference(s)
Eight different Lactobacillus speciesVaried immunological activity of purified S-layer proteins.Differential induction of IL-12 p40 in THP-1 cells. nih.gov
L. acidophilus NCFM (SlpA-dominant) vs. NCK1377-CI (SlpB-dominant)Different S-layer proteins from the same species elicit distinct responses.SlpA induces low IL-12p70; SlpB induces high IL-12p70, TNF-α, and IL-1β from DCs. nih.govpnas.orgnih.gov
Lactobacillus kefir strainsCorrelation between S-layer protein secondary structure and cell properties.High β-sheet content linked to non-aggregating phenotype. researchgate.net

Role of Lactobacillus S-layers in Cellular Protection and Environmental Adaptation

Contribution to Stress Tolerance (e.g., Freeze-Drying, Simulated Gastrointestinal Conditions)

The protective function of the S-layer is particularly evident when lactobacilli face harsh conditions, such as those encountered during passage through the gastrointestinal tract (GIT) or during industrial processes like freeze-drying.

Simulated Gastrointestinal Conditions

Survival in the GIT is a critical prerequisite for the functionality of probiotic bacteria, which must withstand challenges like low pH, digestive enzymes, and bile salts. mdpi.com Research has demonstrated that S-layers play a vital role in protecting Lactobacillus cells under these simulated conditions.

In a study on Lactobacillus helveticus 34.9, cells with intact S-layers maintained high viability after sequential exposure to simulated stomach (acidic pH and pepsin) and small intestine (pancreatin and bile salts) conditions. mdpi.com In contrast, cells stripped of their S-layer using lithium chloride (LiCl) showed a significant decrease in viability, with a complete loss of viability in the simulated small intestine environment. mdpi.com Similarly, the removal of S-layer proteins (SLPs) from three other Lactobacillus strains, L. helveticus fb213, L. acidophilus fb116, and L. acidophilus fb214, resulted in a 2-3 log reduction in their survival in simulated gastric and intestinal juices. ucsf.edu The stability of the S-layer protein itself is pH-dependent; for instance, the S-layer protein of Lactobacillus acidophilus ATCC 4356 is stable in simulated gastric fluids at a pH above 3 but is digested at a pH of 2. nih.gov

Table 1: Survival of Lactobacillus helveticus 34.9 in Simulated Gastrointestinal Tract (GIT) Conditions

Treatment PhaseConditionControl Cells (with S-layer) Survival (%)LiCl-Treated Cells (S-layer depleted) Survival (%)
Simulated StomachpH 3.0, Pepsin~70%Significantly Lower
Simulated Small IntestinepH 8.0, Pancreatin, Bile Salts~66%0% (Complete Viability Loss)

Data adapted from studies on L. helveticus 34.9, demonstrating the protective role of the S-layer during simulated gastrointestinal passage. mdpi.com

Freeze-Drying

Freeze-drying (lyophilization) is a common method used to preserve probiotic cultures for commercial products, but the process can inflict significant cellular damage. The S-layer has been shown to contribute to cell protection during this process. Studies on L. helveticus 34.9 revealed that the removal of surface proteins led to decreased survival of the cells during freeze-drying, highlighting the protective role of this outer envelope. mdpi.com While surface substances, including S-layers, generally provide a protective effect, it has been noted that excessive production could potentially reduce the efficacy of added cryoprotectants in some cases. mdpi.com

Table 2: Effect of S-layer on Freeze-Drying Survival of Lactobacillus helveticus 34.9

Cell TypeSurvival Rate after Freeze-Drying (%)
Control Cells (with S-layer)High
S-layer Depleted CellsDecreased

This table illustrates the finding that the S-layer is involved in cellular protection during the freeze-drying process for L. helveticus 34.9. mdpi.comresearchgate.net

Maintenance of Bacterial Cell Integrity and Shape

The S-layer is a fundamental component for maintaining the structural integrity and characteristic shape of Lactobacillus cells. researchgate.netnih.govfrontiersin.org As a paracrystalline protein lattice that completely covers the cell, it provides mechanical stability and acts as a scaffold. nih.govfrontiersin.org The importance of this function is starkly illustrated when cells are subjected to stress.

Scanning electron microscopy of L. helveticus 34.9 cells depleted of their S-layer revealed severe structural damage after exposure to simulated digestive conditions. mdpi.com Observations included a significant loss of the typical rod shape and cell integrity, leading to the appearance of many "ghost cells" that were emptied of their cytoplasmic content. mdpi.com This demonstrates that in the absence of the S-layer's protective coat, the cell becomes highly vulnerable to lysis and morphological damage. mdpi.com Certain S-layer proteins, such as SlpX in L. acidophilus, are believed to be particularly involved in maintaining cell integrity. pnas.org

Protection Against Environmental Stresses

Beyond the specific challenges of GIT transit and freeze-drying, the S-layer provides protection against a broader range of environmental stressors. nih.gov This includes chemical, physical, and biological threats. The expression of S-layer proteins can also be modulated by the bacterium in response to suboptimal environmental conditions, indicating an active adaptive role. researchgate.net

Chemical Stress: Studies on Lactobacillus acidophilus L-92 have shown that strains with modified S-layer proteins (SlpA) or those expressing a normally silent S-layer protein (SlpB) exhibit altered tolerance to stresses such as the presence of salt, ox gall, and ethanol. nih.govnih.gov This suggests that the composition of the S-layer directly influences the bacterium's ability to withstand chemical challenges. nih.govnih.gov

Temperature and pH Stress: The synthesis of S-layer proteins is often enhanced under stressful temperature and pH conditions. For example, L. acidophilus IBB 801 showed a marked increase in S-layer synthesis when grown at 42°C or in the presence of 0.05% bile salts. nih.gov Similarly, expression of the slpA gene in L. acidophilus ATCC 4356 was found to be highest at 45°C and at an acidic pH of 5. researchgate.net This upregulation suggests that the S-layer is a key component of the bacterial stress response mechanism. researchgate.netnih.gov

Enzymatic and Other Stresses: The S-layer also functions as a protective barrier against various lytic enzymes and antimicrobial peptides. nih.govresearchgate.net Its porous, lattice-like structure can act as a molecular sieve, controlling the passage of substances to the cell surface. researchgate.netpnas.org

Table 3: Research Findings on S-layer Mediated Protection Against Various Environmental Stresses

Stress FactorLactobacillus StrainKey Research Finding
Salt, Ox Gall, EthanolL. acidophilus L-92Mutations in the SlpA protein altered stress tolerance, indicating its protective role. nih.govnih.gov
Heat (42°C)L. acidophilus IBB 801Marked increase in S-layer synthesis was detected under heat stress. nih.gov
Heat (45°C)L. acidophilus ATCC 4356Highest expression of the slpA gene was observed at this temperature. researchgate.net
Acidic pH (5.0)L. acidophilus ATCC 4356Increased expression of the slpA gene was noted. researchgate.net
Bile Salts (0.05%)L. acidophilus IBB 801A marked S-layer synthesis was detected in the presence of bile salts. nih.gov
Digestive EnzymesL. helveticus 34.9S-layer provided significant protection against pepsin and pancreatin. mdpi.com

Methodological Approaches for Characterization and Manipulation of Lactobacillus S Layer Proteins

Extraction and Purification Techniques for Lactobacillus S-layer Proteins

The isolation of intact S-layer proteins is a critical first step for their detailed characterization. The non-covalent nature of their attachment to the underlying cell wall polysaccharides makes them susceptible to disruption by various chemical agents. oup.com The choice of extraction method is pivotal to obtaining high yields of purified S-layer proteins while preserving their structural integrity.

A widely employed and effective method for the extraction of S-layer proteins from Lactobacillus involves the use of denaturing or chaotropic agents. oup.comfrontiersin.org These agents disrupt the hydrogen bonds that anchor the S-layer proteins to the cell wall. nih.gov Among these, lithium chloride (LiCl) is frequently used due to its efficiency in solubilizing S-layer proteins with relatively less lethality to the bacterial cells compared to other denaturants like guanidine hydrochloride. nih.govfrontiersin.org

The general protocol involves harvesting stationary phase Lactobacillus cells and washing them to remove residual media. asm.org The washed cells are then incubated with a high concentration of LiCl solution, typically 1 M to 5 M, with gentle agitation. frontiersin.orgasm.orgresearchgate.net This treatment effectively detaches the S-layer proteins from the cell surface. Subsequent centrifugation separates the bacterial cells, leaving the solubilized S-layer proteins in the supernatant. The crude extract can then be further purified using techniques such as gel filtration chromatography. researchgate.netresearchgate.net The molecular mass of the extracted proteins is commonly confirmed using SDS-PAGE analysis. researchgate.net

Parameter Condition Reference
Chaotropic Agent1 M - 5 M Lithium Chloride (LiCl) frontiersin.orgresearchgate.net
Incubation Time15 - 30 minutes frontiersin.orgasm.org
Temperature4°C or Room Temperature frontiersin.orgasm.org
PurificationGel Filtration Chromatography researchgate.netresearchgate.net
AnalysisSDS-PAGE researchgate.net

Another approach for the dissociation of S-layer proteins involves cation substitution. The integrity and attachment of the S-layer lattice can be dependent on the presence of specific cations which form bridges between the protein subunits and the cell wall. By introducing agents that chelate these essential cations or by substituting them with other ions, the S-layer structure can be destabilized and released from the cell surface. Metal-chelating agents can be used to disintegrate the S-layer subunits, which are non-covalently linked to each other and to the cell wall. oup.com While this technique is established for S-layers in general, its specific application protocols for Lactobacillus are less commonly detailed in recent literature compared to denaturing agent-based methods.

Microscopic and Spectroscopic Analysis

Once extracted and purified, or in their native state on the cell surface, Lactobacillus S-layer proteins are subjected to various analytical techniques to understand their structure and organization.

Atomic Force Microscopy (AFM) has emerged as a powerful technique for studying the surface of bacteria under near-native conditions. nih.gov AFM allows for the generation of three-dimensional images of the cell surface at nanometer resolution. nih.gov Studies on Lactobacillus species like Lactobacillus rhamnosus GG have used AFM to reveal a rough surface morphology decorated with wave-like structures. researchgate.net For S-layer-possessing species such as Lactobacillus crispatus and Lactobacillus helveticus, AFM has shown a homogeneous surface stiffness, which is attributed to the complete coverage of the cell by the S-layer. nih.gov This technique is not only capable of visualizing the S-layer but can also probe its biophysical properties, such as elasticity and adhesion. nih.gov The high resolution of AFM can even resolve the nanoscale organization of the S-layer, which has been shown to be consistent with observations from electron microscopy. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a valuable method for determining the secondary structure of proteins. news-medical.net By analyzing the amide I region of the infrared spectrum (1600–1700 cm⁻¹), it is possible to quantify the proportions of different secondary structural elements like α-helices and β-sheets. conicet.gov.ar FTIR studies on S-layer proteins from Lactobacillus species, such as Lactobacillus kefir and Lactobacillus brevis, have revealed significant insights into their composition. nih.govresearchgate.net These studies have shown that the secondary structure can vary between different strains, with β-sheet content ranging from 23% to 50% and α-helix content from 0% to 21%. nih.gov For instance, the SlpA protein of L. brevis ATCC 8287 was found to contain approximately 50% β-sheet and no α-helix. nih.gov Such analyses have also suggested a correlation between the secondary structure and the surface properties of the bacteria, such as their aggregation capabilities. researchgate.net

Lactobacillus Species α-helix Content (%) β-sheet Content (%) Other Structures (%) Reference
L. kefir (various strains)13 - 2123 - 42Not specified researchgate.net
L. brevis ATCC 828705050 nih.gov

Proteomic and Genomic Characterization

The comprehensive characterization of Lactobacillus S-layer proteins (SLPs) and their associated proteins (SLAPs) necessitates a multi-pronged approach that integrates proteomic and genomic methodologies. These techniques are crucial for identifying the constituent proteins of the S-layer, understanding their genetic underpinnings, and elucidating their functional roles.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Protein Identification

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the precise identification of S-layer proteins and their associated components. This proteomic approach allows for the detailed analysis of the protein composition of the S-layer complex.

The process typically begins with the extraction of non-covalently bound surface proteins from Lactobacillus cells using chaotropic agents like 5 M lithium chloride (LiCl). nih.govasm.org This treatment effectively disrupts the hydrogen bonds that anchor the S-layer to the underlying cell wall polysaccharides. nih.gov Following extraction, the protein mixture is often separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Protein bands of interest are then excised, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by LC-MS/MS. nih.govresearchgate.net

The mass spectrometer measures the mass-to-charge ratio of the peptides, and fragmentation data provides sequence information. By searching these data against protein databases, specific proteins can be identified. nih.gov This methodology has been successfully employed to identify the primary S-layer proteins (Slps) and a variety of S-layer-associated proteins (SLAPs) in several Lactobacillus species. For example, in Lactobacillus acidophilus NCFM, LC-MS/MS analysis of a LiCl extract identified not only the major S-layer proteins SlpA, SlpB, and SlpX but also 37 other proteins designated as SLAPs. nih.govscienceopen.com These SLAPs include proteins with predicted functions in cell adhesion, enzymatic activity, and transport. nih.gov The application of LC-MS/MS has proven to be a reliable molecular tool for the identification of S-layer-possessing lactobacilli at both the species and strain levels. nih.govresearchgate.net

Table 1: S-layer Associated Proteins (SLAPs) Identified in Lactobacillus acidophilus NCFM via LC-MS/MS

Protein (Locus Tag)Predicted Function/LocalizationReference
LBA1029Putative SLAP nih.gov
SlpAMajor S-layer protein, adhesion nih.govscienceopen.com
SlpBS-layer protein nih.govscienceopen.com
SlpXS-layer protein nih.govscienceopen.com
Multiple others (37 total)Extracellular, lipid-anchored, membrane-spanning, intracellular (moonlighting) nih.govscienceopen.com

Exoproteome Screenings for S-layer-Associated Proteins

Exoproteome screening involves the comprehensive analysis of all proteins secreted or otherwise released into the extracellular environment by a microorganism. In the context of Lactobacillus, this approach is instrumental in identifying SLAPs that are non-covalently associated with the S-layer. nih.gov The exoproteome is typically harvested from the culture supernatant or through mild extraction methods that release surface-associated proteins without causing cell lysis, such as the aforementioned LiCl treatment. asm.orgasm.org

Comparative exoproteomic studies between S-layer-forming and non-S-layer-forming Lactobacillus strains have revealed that the presence of an S-layer significantly influences the composition of the exoproteome. nih.govnih.gov For instance, a comparative analysis of various Lactobacillus species, including L. crispatus, L. amylovorus, and L. helveticus (all S-layer producers), against non-producers like L. delbrueckii subsp. bulgaricus, identified several putative SLAPs that were conserved among the S-layer-forming species. nih.govasm.org These included uncharacterized proteins, cell surface proteases, and proteins with bacterial Ig-like domains. asm.org Such screenings highlight that the S-layer may act as a scaffold for the display of a diverse array of functional proteins. nih.govfrontiersin.org In L. acidophilus NCFM, proteomic analysis identified 37 non-covalently bound extracellular SLAPs, many of which were uncharacterized. nih.gov

DNA-DNA Hybridization and Comparative Genomics

Genomic approaches provide a foundational understanding of the genetic basis for S-layer production and regulation. While DNA-DNA hybridization was historically used to assess the genetic relatedness between bacterial strains, it has largely been superseded by whole-genome sequencing and comparative genomics. asm.orgnih.gov These modern techniques offer a much higher resolution for comparing the genetic makeup of different Lactobacillus species and strains.

Comparative genomics has been pivotal in solidifying the classification of the Lactobacillus acidophilus group and in distinguishing between S-layer-forming and non-S-layer-forming members. nih.govasm.org By comparing the genomes of multiple Lactobacillus strains, researchers can identify genes that are consistently present in S-layer producers and absent in non-producers. nih.govfrontiersin.org This has led to the identification of conserved gene regions encoding putative SLAPs in S-layer-forming species. nih.govnih.gov For example, comparative genomic analyses have revealed that while some S-layer protein genes show remarkable similarity between related species, there is also evidence of strong selective pressure leading to diversification, likely driven by environmental adaptation and host interactions. nih.gov Furthermore, these analyses have confirmed that some species, such as Lactobacillus delbrueckii subsp. bulgaricus, lack S-layer protein genes altogether, which aligns with proteomic findings. nih.gov

PCR Amplification and Gene Sequencing

Polymerase Chain Reaction (PCR) amplification and subsequent gene sequencing are fundamental techniques for the targeted investigation of slp genes. Based on conserved regions identified through comparative genomics, species-specific or group-specific primers can be designed to amplify S-layer protein genes. researchgate.netnih.gov The sequencing of these amplicons provides the precise nucleotide sequence of the slp gene, which can then be translated to determine the amino acid sequence of the protein.

This approach is invaluable for several reasons. Firstly, it allows for the confirmation of the presence of slp genes in a given Lactobacillus strain. researchgate.net Secondly, the sequence data can be used to predict the protein's primary structure, including its molecular weight, isoelectric point, and the presence of conserved domains, such as those responsible for cell wall anchoring and self-assembly. pnas.orgdntb.gov.ua Thirdly, gene sequencing is crucial for studying the genetic diversity of S-layer proteins within and between species. For instance, sequencing of the slp gene in a Lactobacillus helveticus isolate not only confirmed its identity but also allowed for strain-level classification by comparing the sequence to known slp genes. nih.govresearchgate.net This method has also been instrumental in identifying the multiple, often silent, slp genes present in the genomes of some lactobacilli. frontiersin.orgnih.gov

Functional Assays

To move beyond structural characterization and understand the biological roles of Lactobacillus S-layer proteins, a variety of functional assays are employed. These assays are designed to investigate the interactions of the S-layer with the host environment, particularly with the intestinal mucosa.

In Vitro Adhesion Assays with Host Cell Lines

The ability of probiotic bacteria to adhere to the intestinal epithelium is considered a critical factor for colonization and exerting their beneficial effects. In vitro adhesion assays using cultured human intestinal epithelial cell lines, such as Caco-2 and HT-29, are widely used to quantify the adhesive capacity of Lactobacillus strains. nih.govsemanticscholar.org These cell lines, derived from human colon adenocarcinoma, differentiate to form monolayers that mimic many of the morphological and functional features of the human intestinal epithelium. nih.govsemanticscholar.org

In a typical assay, a confluent monolayer of Caco-2 or HT-29 cells is incubated with a suspension of the Lactobacillus strain being tested. nih.govmdpi.com After an incubation period, non-adherent bacteria are washed away, and the epithelial cells are lysed to release the adhered bacteria. The number of adherent bacteria is then quantified by plate counting. semanticscholar.org

These assays have consistently demonstrated that the S-layer plays a significant role in the adhesion of many Lactobacillus species. asm.org For example, the SlpA protein of L. acidophilus NCFM has been shown to be a key factor in adhesion to Caco-2 cells. nih.govscienceopen.com The removal or genetic inactivation of the S-layer often leads to a significant reduction in adhesive ability. asm.org The adhesive property is highly strain-specific, with different Lactobacillus strains exhibiting varying levels of adhesion to Caco-2 and HT-29 cells. nih.govresearchgate.net

Table 2: Adhesion of Selected Lactobacillus Strains to Human Intestinal Cell Lines

Lactobacillus StrainCell LineAdhesion Percentage (%)Reference
Lactiplantibacillus plantarum AdF10HT-2912.88 ± 0.63 nih.gov
Lactiplantibacillus plantarum AdF10Caco-29.55 ± 0.76 nih.gov
Lactiplantibacillus plantarum JAMI_LB_05Caco-25.62 ± 1.33 mdpi.com
Lactiplantibacillus plantarum JAMI_LB_05HT-295.76 ± 0.46 mdpi.com
Streptococcus thermophilus JAMI_LB_02Caco-22.10 ± 0.94 mdpi.com
Streptococcus thermophilus JAMI_LB_02HT-293.32 ± 0.38 mdpi.com
Combination (JAMI_LB_02 + JAMI_LB_05)Caco-218.57 ± 5.49 mdpi.com
Combination (JAMI_LB_02 + JAMI_LB_05)HT-2921.67 ± 8.19 mdpi.com

Co-aggregation and Autoaggregation Assays

Aggregation assays are fundamental in assessing the adhesive properties of Lactobacillus species, which is often a key criterion for their selection as probiotics. These assays measure the ability of bacteria to clump together (autoaggregation) or to adhere to other bacterial species, including pathogens (co-aggregation). The S-layer is believed to play a significant role in these processes due to its surface exposure and adhesive nature bepls.com.

Autoaggregation is typically quantified by growing the bacterial cells to a stationary phase, harvesting them by centrifugation, washing, and then resuspending them in a buffer solution such as phosphate-buffered saline (PBS). The bacterial suspension is vortexed to ensure homogeneity, and its optical density (OD) is measured at a specific wavelength (e.g., 600 nm) at an initial time point (A0). The suspension is then incubated at a constant temperature, and the OD of the upper suspension is measured at subsequent time intervals (At). The percentage of autoaggregation is calculated using the formula:

Autoaggregation (%) = [1 – (At / A0)] x 100

A higher percentage indicates a greater ability of the bacteria to settle and form aggregates. This property is considered important for the colonization of the gastrointestinal tract jchr.org. Studies have shown that different strains of Lactobacillus exhibit varying degrees of autoaggregation, which can be influenced by the presence and characteristics of their S-layer proteins nih.gov. For instance, Lactobacillus fermentum has been observed to have a high autoaggregation percentage nih.gov.

Co-aggregation assays are performed similarly, but instead of a single bacterial suspension, a mixture of the Lactobacillus strain and a partner microorganism (often a pathogen) is used. The OD of the individual bacterial suspensions is measured, as well as the OD of the mixture over time. The percentage of co-aggregation is calculated based on the decrease in OD of the mixture compared to the individual controls. This assay is critical for evaluating the potential of a probiotic strain to inhibit the colonization of pathogens through direct cell-to-cell binding jchr.orgnih.gov. The S-layer proteins are thought to mediate this interaction by binding to specific surface structures on the pathogenic cells nih.gov.

Lactobacillus Strain Aggregation Type Partner Organism Aggregation Percentage (%) Reference
Lactobacillus fermentumAutoaggregationN/A57.14 (after 4h) nih.gov
Lactobacillus acidophilusCo-aggregationProvidencia alcalifaciens100 (after 24h) nih.gov
Lactobacillus fermentumCo-aggregationProvidencia alcalifaciens100 (after 24h) nih.gov
Lactobacillus spp.Co-aggregationStaphylococcus aureusHigher co-aggregation ability bepls.com
Bacillus valenzensis DGM7Autoaggregation (at 37°C)N/A57.85 (after 24h) jchr.org
Bacillus valenzensis DGM7Co-aggregation (with Enterobacter cloacae OP1 at 37°C)Enterobacter cloacae OP124.93 (after 24h) jchr.org

Immunological Assays with Isolated S-layer Proteins

Isolated S-layer proteins are frequently used in a variety of immunological assays to investigate their direct effects on the host immune system. These assays are crucial for understanding the mechanisms behind the immunomodulatory properties attributed to many probiotic Lactobacillus strains.

One of the most common approaches is to stimulate immune cells, such as peripheral blood mononuclear cells (PBMCs), dendritic cells (DCs), or macrophage cell lines like THP-1, with purified S-layer proteins. Following stimulation, the production of various cytokines is measured, typically using an enzyme-linked immunosorbent assay (ELISA). These assays have revealed that S-layer proteins from different Lactobacillus species can induce distinct cytokine profiles. For example, a comparative study of S-layer proteins from eight different Lactobacillus species found that they all induced the production of IL-12 p40 in THP-1 cells, albeit to varying degrees. The S-layer protein from Lactobacillus amylolyticus, SLP(aly), was found to be a particularly potent inducer of IL-12 p40 nih.gov. The removal of the S-layer from the bacterial surface has been shown to reduce the immunological activity of the Lactobacillus cells nih.gov.

In addition to cytokine profiling, immunological assays are used to identify the specific host cell receptors that interact with S-layer proteins. ELISA-based binding assays have been employed to demonstrate a direct interaction between the S-layer protein of L. acidophilus and the immune receptor DC-SIGN frontiersin.org. This interaction is significant as it can modulate the function of dendritic cells and subsequently influence T-cell differentiation pnas.org.

Furthermore, studies have investigated the role of different domains of the S-layer protein in eliciting an immune response. By constructing and testing truncated or chimeric S-layer proteins, researchers have been able to pinpoint specific regions, such as the N-terminal region of SLP(aly), as being critical for high immunogenicity nih.gov.

S-layer Protein Source Immune Cell Type Assay Type Key Finding Reference
Lactobacillus amylolyticus SLP(aly)THP-1 cellsCytokine Profiling (ELISA)Potent induction of IL-12 p40 production. nih.gov
Lactobacillus acidophilus SlpAMurine Dendritic CellsCytokine Profiling (ELISA)Modulates DC and T-cell functionality. nih.govresearchgate.net
Lactobacillus acidophilusDendritic CellsCytokine Profiling (ELISA)Induces high levels of IL-10 at high bacterial ratios. pnas.org
Lactobacillus acidophilusN/AELISA Binding AssayDirect interaction with DC-SIGN receptor. frontiersin.org
Various Lactobacillus strainsTHP-1 cellsCytokine Profiling (ELISA)Removal of S-layer reduces immunological activity. nih.gov

Advanced Research Directions and Biotechnological Engineering of Lactobacillus S Layer Proteins

Engineering of Lactobacillus S-layer Components for Heterologous Protein Expression and Surface Display

The genetic architecture of Lactobacillus S-layer proteins (Slps) offers a modular platform for bioengineering. nih.gov This includes a powerful promoter driving high-level gene expression, a signal peptide that directs robust protein secretion, and structural domains responsible for self-assembly and anchoring to the cell wall. semanticscholar.orgfrontiersin.org By harnessing these individual components, scientists can develop sophisticated systems for producing foreign (heterologous) proteins and displaying them on the surface of bacterial cells. nih.gov

The promoters of S-layer protein genes (slp) in Lactobacillus are exceptionally strong, capable of driving the synthesis of as many as 500 Slp subunits per second. semanticscholar.orgfrontiersin.org This high level of transcriptional activity makes them ideal candidates for driving the overproduction of recombinant proteins in various Lactic Acid Bacteria (LAB) hosts. nih.govaimspress.com

Research has primarily focused on slp promoters from species like Lactobacillus acidophilus and Lactobacillus brevis. nih.gov For instance, the functionality of the L. brevis ATCC 8287 slpA promoter was evaluated in Lactobacillus plantarum and Lactococcus lactis. The promoter was found to be particularly active in these hosts. frontiersin.org In one notable study, when the L. acidophilus slpA promoter was used to drive the expression of the aminopeptidase (B13392206) N (PepN) reporter gene in L. plantarum, the reporter activity was 30-fold higher than in its native host, Lactobacillus helveticus. frontiersin.org Remarkably, the recombinant PepN constituted 28% of the total cellular protein during the late exponential growth phase, underscoring the promoter's strength. nih.govfrontiersin.org However, the efficiency of these promoters can be host-specific and dependent on the growth phase, necessitating optimization for each application. nih.gov

Slp Promoter SourceHost OrganismHeterologous Protein ExpressedKey Research FindingCitation
Lactobacillus acidophilus NCFMLactobacillus casei, Lactobacillus delbrueckii, Lactobacillus paracaseiGreen Fluorescent Protein (GFP)Demonstrated functionality across multiple Lactobacillus species, though plasmid replication and expression levels were host-dependent. nih.govfrontiersin.org
Lactobacillus acidophilusLactobacillus plantarumAminopeptidase N (PepN)Resulted in 30-fold higher reporter activity compared to the native host; the recombinant protein comprised 28% of total cellular protein. nih.govfrontiersin.org
Lactobacillus brevis ATCC 8287Lactococcus lactis, Lactobacillus plantarumAminopeptidase N (PepN)The promoter was recognized and highly active in both LAB hosts, indicating cross-species functionality. frontiersin.org

Nearly all characterized Lactobacillus S-layer proteins possess an N-terminal signal peptide, typically 25–32 amino acids in length, which directs the protein for secretion through the general secretory (Sec) pathway. researchgate.netfrontiersin.org By fusing this short signal sequence to a target protein, it is possible to achieve efficient secretion of the recombinant protein from the host cell. nih.govnih.gov This strategy is frequently employed in biotechnological applications to simplify protein purification and enable the delivery of bioactive molecules. nih.gov

Slp Signal Peptide SourceHost OrganismHeterologous Protein SecretedSignificanceCitation
Lactobacillus brevis ATCC 8287 (SlpA)Lactobacillus brevisEscherichia coli β-lactamase (bla)Demonstrated the utility of the SlpA signal peptide for secreting a functional reporter protein. nih.govfrontiersin.org
Lactobacillus brevis (SlpA)Lactococcus lactisEscherichia coli FimH adhesinUsed to stimulate the secretion of a candidate vaccine antigen in a mucosal vaccine development context. nih.govfrontiersin.org
Lactobacillus acidophilus NCFM (SlpA)Lactobacillus acidophilus NCFMBacillus anthracis Protective Antigen (PA)Enabled secretion of a chromosomally encoded therapeutic protein, highlighting a stable expression strategy. nih.govfrontiersin.org

Cell surface display involves anchoring foreign proteins to the exterior of the bacterium, a strategy that is advantageous for developing live vaccines, whole-cell biocatalysts, and biosensors. frontiersin.org S-layer proteins of Lactobacillus are particularly well-suited for this purpose due to their cell wall anchoring domains. nih.gov Unlike some bacterial S-layer proteins that use S-layer homology (SLH) domains, Lactobacillus Slps typically possess a highly conserved C-terminal or N-terminal domain that binds non-covalently to peptidoglycan or secondary cell wall polymers of the cell wall. researchgate.netfrontiersin.orgnih.gov

This anchoring domain can be fused to a protein of interest, effectively tethering it to the bacterial surface. researchgate.net For example, the cell wall binding domain of the Lactobacillus crispatus F5.7 S-layer protein (LbsA) was used to display Green Fluorescent Protein (GFP) on the surface of several S-layer-deficient Lactobacillus strains isolated from chickens. nih.govfrontiersin.org Similarly, the C-terminal region of SlpB from L. crispatus K2-4-3 was used to anchor GFP to the surface of non-genetically modified LAB cells, achieving a high display capacity of approximately 10^7 GFP molecules per cell. nih.gov This high density of surface-displayed proteins is comparable to other established surface display systems. nih.gov

Slp Anchor Domain SourceHost OrganismForeign Protein/Peptide DisplayedKey OutcomeCitation
Lactobacillus crispatus F5.7 (LbsA)Lactobacillus (chicken isolates)Green Fluorescent Protein (GFP)Successful surface display on S-layer-deficient hosts, demonstrating the modularity of the anchor domain. nih.govfrontiersin.org
Lactobacillus crispatus K2-4-3 (SlpB C-terminus)Lactobacillus strainsGreen Fluorescent Protein (GFP)Achieved high-density display (10^7 molecules/cell) on non-genetically modified LAB cells. nih.gov
Lactobacillus acidophilus (SlpA C-terminus)Lactococcus lactis and various Lactobacillus speciesVarious heterologous proteinsThe C-terminal domain serves as a versatile anchor for surface display across different LAB species. researchgate.net

The S-layers of certain Lactobacillus species play a direct role in mediating adhesion to host tissues and extracellular matrix components, a key attribute for probiotic functionality. researchgate.netfrontiersin.org For instance, the S-layer of L. crispatus is known to bind to intestinal components like collagen and laminin. nih.govfrontiersin.org This natural adhesive property can be transferred to other bacteria through genetic engineering.

By heterologously expressing Lactobacillus S-layer proteins, or just their adhesive domains, in non-adhesive or poorly adhesive strains, it is possible to enhance their ability to bind to host surfaces. nih.gov A key study demonstrated that expressing the receptor-binding region of the L. brevis S-layer protein on the surface of Lactococcus lactis, a bacterium that is typically non-adhesive, conferred the ability to adhere to intestinal epithelial cells. frontiersin.org This approach opens up possibilities for improving the gut colonization and persistence of probiotic strains or engineering bacteria to target specific tissues for therapeutic delivery. nih.gov

Expressed S-layer Protein/DomainHost OrganismTarget for AdhesionResultCitation
Receptor-binding region of L. brevis S-layer proteinLactococcus lactisIntestinal epithelial cellsConferred adhesive properties to a non-adhesive host bacterium. frontiersin.org
Complete SlpA from L. acidophilus ATCC 4356Lactobacillus casei ATCC 334Gastrointestinal tract (in vitro model)Developed a food-grade surface display vector that was stable under simulated gastrointestinal conditions. nih.gov

Lactobacillus S-layer Proteins in Nanobiotechnology and Materials Science

The defining characteristic of S-layer proteins is their capacity for self-assembly into precisely ordered, isoporous crystalline lattices. oup.com Isolated S-layer subunits, once removed from the denaturing agents used for their extraction, can spontaneously recrystallize on various surfaces, including solid supports, lipid films, and liposomes. oup.com This "bottom-up" self-assembly process, which forms uniform structures at the nanoscale, makes S-layer proteins from Lactobacillus and other prokaryotes highly attractive for applications in nanobiotechnology and materials science. pnas.orgoup.comjapsonline.com

The periodic structure of S-layer lattices provides a perfect template for the precise positioning of functional molecules, creating highly ordered, functionalized surfaces. oup.com This can be achieved by binding molecules to the native S-layer protein lattice or by creating fusion proteins where a functional peptide or protein is genetically linked to the S-layer protein monomer. oup.comjapsonline.com When these fusion proteins self-assemble, they form a coherent monomolecular layer displaying the fused functional domain in a dense and precisely oriented fashion. japsonline.com

This technology has been used to functionalize surfaces for various purposes. For example, S-layer lattices can serve as templates for the formation of inorganic nanocrystal arrays or as stabilizing supports for functional lipid membranes. oup.comjapsonline.com In drug delivery, S-layer proteins from Lactobacillus have been used to coat liposomes and polymeric nanoparticles. japsonline.com This S-layer coating can enhance the physicochemical properties of the nanocarriers, preventing aggregation, increasing stability, and improving compatibility with biological systems. japsonline.com The versatility of these self-assembling systems allows for the creation of complex nanostructures with tailored properties for applications in diagnostics, biosensing, and targeted drug delivery. pnas.orgnih.gov

Nanobiotechnology ApplicationS-layer Protein SourceMethod of FunctionalizationPotential UseCitation
Coating of drug nanocarriers (e.g., liposomes)Various Lactobacillus sp.Self-assembly of S-layer proteins on the surface of the nanocarrier.Improve stability, prevent aggregation, enhance intestinal absorption, and protect cargo from gastric environment. japsonline.com
Template for nanocrystal formationGeneral S-layer property, applicable to LactobacillusUse of the S-layer lattice as a biotemplate for the deposition and crystallization of inorganic materials.Development of novel electronic and optical nanomaterials. oup.com
Support for functional lipid membranesGeneral S-layer property, applicable to LactobacillusRecrystallization of S-layer proteins on a surface, followed by deposition of a lipid bilayer.Creation of robust biosensors and platforms for studying membrane proteins. oup.comjapsonline.com
Immobilization of enzymes/ligandsGeneral S-layer property, applicable to LactobacillusCreation of S-layer fusion proteins incorporating an enzyme or binding domain, followed by self-assembly.Development of affinity matrices, diagnostic arrays, and biocatalytic surfaces. oup.comjapsonline.com

Generation of Complex Supramolecular Assemblies

The intrinsic ability of S-layer proteins to self-assemble into crystalline, monomolecular layers is a key feature being exploited for the creation of complex supramolecular structures. nih.govdntb.gov.ua This process is entropy-driven and results in highly ordered, porous arrays with oblique (p1, p2) or hexagonal (p3, p6) symmetry. nih.govoup.com These protein lattices can be reassembled in vitro on various surfaces, including solid supports, liquid-surface interfaces, and lipid films, forming the foundation for intricate biomimetic structures. nih.gov

The generation of these assemblies is influenced by the inherent properties of the specific Lactobacillus S-layer protein, such as its molecular weight, which can range from 25 to 71 kDa, and its high isoelectric point (pI), typically between 9.35 and 10.4. nih.govnih.govoup.com The self-assembly process can be manipulated by altering environmental conditions, such as pH and ionic strength, allowing for a degree of control over the formation of these supramolecular structures.

Fusion protein technology has further expanded the possibilities for creating complex assemblies. By genetically fusing functional domains to S-layer proteins, researchers can create chimeric proteins that not only self-assemble into predictable lattices but also present novel functionalities on their surfaces. researchgate.net This approach allows for the development of multifunctional bio-nanomaterials with tailored properties.

ParameterDescriptionSignificance in Supramolecular Assembly
Self-AssemblySpontaneous organization of S-layer protein monomers into crystalline lattices.Forms the foundational structure of the supramolecular assembly.
SymmetryTypically oblique (p1, p2) or hexagonal (p3, p6) lattice symmetry. nih.govoup.comDetermines the periodic arrangement of subunits and pores within the assembly.
PorosityPores of uniform size and morphology, typically 2-8 nm in diameter. ijtra.comAllows for the passage of small molecules and can be used for molecular sieving applications.
RecrystallizationAbility to reassemble on various surfaces (e.g., silicon wafers, lipids). nih.govEnables the coating of different materials with a functional protein layer.

Design of Tailored Nanostructures

The periodic and highly ordered nature of S-layer lattices makes them ideal templates for the fabrication of tailored nanostructures. oup.com This field of molecular nanotechnology leverages the S-layer as a scaffold for the precise arrangement of nanoparticles, enzymes, and other functional molecules. nih.gov

One prominent application is the creation of ordered nanoparticle arrays. S-layer proteins can be used to template the synthesis of metallic nanoparticles, such as gold (Au) and semiconductor nanoparticles like cadmium selenide (B1212193) (CdSe). nih.govnih.govtiu.edu.iq The functional groups on the S-layer surface, such as carboxyl groups, can be chemically activated to covalently bind nanoparticles, resulting in a close-packed monolayer. nih.gov The lattice parameters of the S-layer dictate the spacing and arrangement of the nanoparticles, allowing for the creation of highly organized nano-arrays.

Furthermore, genetic engineering of S-layer proteins allows for the introduction of specific binding motifs, enabling the controlled and oriented immobilization of functional molecules like enzymes. nih.gov This can enhance the stability and reusability of enzymes for various biocatalytic applications. researchgate.net The ability to create these tailored nanostructures opens up possibilities in fields such as nanoelectronics, biosensing, and targeted drug delivery. nih.govresearchgate.net

Nanostructure TypeDescriptionExample Application
Metallic Nanoparticle ArraysOrdered arrangement of metal nanoparticles (e.g., gold) on the S-layer lattice. nih.govNanoelectronics, biosensors.
Semiconductor Nanoparticle ArraysPrecise positioning of quantum dots (e.g., CdSe) on the S-layer template. nih.govnih.govOptoelectronics, bio-imaging.
Enzyme ImmobilizationControlled and oriented attachment of enzymes to the S-layer surface.Biocatalysis, industrial processes. researchgate.net
Drug Delivery SystemsEncapsulation or surface functionalization of nanoparticles for targeted drug delivery. nih.govnih.govTherapeutics, nanomedicine. nih.gov

Bioremediation Applications (e.g., Heavy Metal Binding)

Lactobacillus S-layer proteins are being investigated for their potential in bioremediation, particularly for the removal of heavy metals from contaminated environments. ijtra.comresearchgate.net The protein lattice possesses various functional groups, such as carboxyl, hydroxyl, and phosphate (B84403) groups, which can act as binding sites for metal ions. nih.govnih.govresearchgate.net

Studies have shown that several Lactobacillus species have the capacity to bind heavy metals like lead (Pb), cadmium (Cd), and copper (Cu). ijtra.comnih.gov The S-layer, being the outermost component of the cell envelope, plays a significant role in this process. nih.govresearchgate.net The interaction between the S-layer proteins and metal ions is often a rapid surface adsorption phenomenon. nih.gov

The efficiency of heavy metal binding can vary between different Lactobacillus species and is influenced by factors such as pH. ijtra.com For instance, the S-layer of Lactobacillus brevis shows maximum biosorption of copper at a pH of 7.5. ijtra.com Research is ongoing to enhance the metal-binding capacity of S-layer proteins through genetic engineering, aiming to develop more efficient and selective bioremediation agents.

Lactobacillus SpeciesHeavy Metal(s) BoundReported Binding Capacity/Removal Efficiency
Lactobacillus plantarum CCFM8661Lead (Pb)49.551 mg/g of dry biomass nih.gov
Bifidobacterium longum 46Lead (Pb)175.7 mg/g of dry matter nih.gov
Lactobacillus plantarum YW11Lead (Pb)Upregulation of S-layer proteins upon lead exposure suggests their role in binding. nih.gov
Lactobacillus kefirCadmium (Cd), Lead (Pb)Interaction with S-layer proteins confirmed by FTIR spectroscopy. nih.govresearchgate.net
Lactobacillus brevisCopper (Cu)Maximum biosorption at pH 7.5. ijtra.com

Fundamental Research in S-layer Protein Biology

Fundamental research into the biology of Lactobacillus S-layer proteins is crucial for underpinning their biotechnological applications. This research delves into the molecular intricacies of their interactions with the host, the development of precise engineering strategies, and the use of computational modeling to predict their structure and function.

Deciphering Molecular Mechanisms of Host-Bacterium Interactions

S-layer proteins, as the outermost layer of many probiotic Lactobacillus species, are at the forefront of the host-bacterium interface. nih.gov They play a critical role in mediating adhesion to host tissues and modulating the host's immune system. researchgate.netnih.govd-nb.info A key area of research is the identification of the specific host cell receptors that interact with these S-layer proteins.

A significant finding in this area is the interaction between the S-layer protein A (SlpA) of Lactobacillus acidophilus NCFM and the C-type lectin receptor DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) on dendritic cells. nih.govnih.govresearchgate.net This interaction has been shown to modulate dendritic cell and T-cell functions, highlighting the immunomodulatory role of S-layer proteins. nih.govnih.gov The binding of SlpA to DC-SIGN can influence cytokine production, with studies showing an induction of IL-10, an anti-inflammatory cytokine. nih.gov

In addition to immune cells, S-layer proteins mediate adhesion to intestinal epithelial cells and extracellular matrix components like fibronectin and collagen. asm.orgruokavirasto.fi The loss of the S-layer or specific S-layer associated proteins (SLAPs) has been shown to significantly reduce the adhesive capacity of Lactobacillus strains. nih.govasm.org Understanding these molecular interactions is essential for elucidating the probiotic mechanisms of these bacteria.

S-layer Protein/SLAPLactobacillus StrainHost Receptor/MoleculeFunctional Outcome
SlpALactobacillus acidophilus NCFMDC-SIGNModulation of dendritic cell and T-cell function, induction of IL-10. nih.govnih.gov
SlpALactobacillus acidophilus L-92UromodulinBinding to uromodulin on M cells. nih.gov
SLAPs (LBA0046, LBA0864, LBA1426, LBA1539)Lactobacillus acidophilus NCFMFibronectin, CollagenDeletion of SLAPs leads to reduced adherence. nih.gov
S-layer proteinsVarious porcine isolatesFibronectin, LamininRemoval of S-layer reduces adhesion. ruokavirasto.fi

Targeted Engineering Strategies for S-layer Functionality

Advances in genetic engineering are enabling the targeted modification of Lactobacillus S-layer proteins to enhance their existing functionalities or introduce novel ones. nih.gov These strategies often involve the use of recombinant DNA technology to create fusion proteins or to alter specific domains of the S-layer protein.

One common approach is the surface display of heterologous proteins or epitopes by fusing them to the S-layer protein. nih.gov This can be used to develop novel vaccines, where antigens are displayed on the surface of a probiotic bacterium. researchgate.netresearchgate.net The S-layer provides a high-density, repetitive presentation of the antigen, which can enhance the immune response. researchgate.net

More precise modifications are now possible with the advent of CRISPR-Cas9 genome editing technology. dntb.gov.uanih.gov This powerful tool allows for the targeted insertion, deletion, or modification of genes encoding S-layer proteins directly in the Lactobacillus chromosome. nih.govnih.gov This can be used to alter the surface properties of the S-layer, for example, by changing its charge or hydrophobicity, or by introducing specific binding sites for targeted applications. While the application of CRISPR-Cas9 to S-layer forming lactobacilli is still an emerging field, it holds immense potential for the rational design of next-generation probiotics and biomaterials. asm.orgnih.govnih.gov

In Silico Modeling for Structural and Functional Predictions (e.g., Rosetta, AlphaFold)

Computational modeling has become an indispensable tool in the study of Lactobacillus S-layer proteins. nih.gov In silico approaches, such as those using the Rosetta software suite and the AlphaFold algorithm, are being used to predict the three-dimensional structure of these proteins and to model their self-assembly and interactions with other molecules. tiu.edu.iqnih.govnih.gov

Given the limited number of experimentally determined high-resolution structures for Lactobacillus S-layer proteins, these predictive tools are invaluable. nih.gov AlphaFold, in particular, has demonstrated remarkable accuracy in predicting protein structures and is being used to generate models of S-layer proteins and their various domains. nih.govpnas.orgnih.govglycopedia.eu These models provide insights into the protein's fold, the arrangement of its domains, and the potential interfaces for self-assembly and interaction with host receptors. tiu.edu.iqnih.gov

Rosetta can be used to model the protein-protein interactions that drive the self-assembly of the S-layer lattice. nih.gov By understanding these interactions at a molecular level, it becomes possible to predict how specific mutations might affect the assembly process, guiding the design of engineered S-layer proteins with altered properties. tiu.edu.iq Furthermore, these modeling tools can be used to predict the structure of S-layer protein complexes with host receptors like DC-SIGN, providing a structural basis for their immunomodulatory functions. nih.gov

Q & A

Q. What are the primary functional roles of S-layer proteins in Lactobacillus species?

S-layer proteins in Lactobacillus act as adhesion mediators, pathogen antagonists, and immune modulators. They inhibit bacterial pathogens (e.g., Salmonella and E. coli) by competitively binding to host receptors or masking pathogen surface structures required for adhesion . Methodologically, these roles are validated using:

  • Caco-2/TC-7 cell models to quantify adhesion/invasion suppression via gentamicin protection assays .
  • Transepithelial electrical resistance (TER) measurements to assess barrier integrity restoration post-infection .
  • Western blotting to evaluate MAPK pathway modulation (e.g., ERK1/2, JNK, p38 phosphorylation) .

Q. How do S-layer proteins interact with host epithelial cells?

S-layer proteins bind to extracellular matrix components (e.g., collagen, laminin) and host receptors like TLR2/4, triggering immune responses or barrier repair. Key methods include:

  • Fluorescent phalloidin staining to visualize F-actin rearrangement inhibition in Salmonella-infected cells .
  • IL-8 ELISA to quantify chemokine secretion changes, demonstrating reduced inflammation .
  • Immunofluorescence microscopy to confirm receptor colocalization (e.g., TLR2) .

Advanced Research Questions

Q. What molecular mechanisms underlie S-layer protein inhibition of Salmonella-induced MAPK signaling?

S-layer proteins suppress Salmonella-mediated phosphorylation of ERK1/2, JNK, and p38 by:

  • Competitive binding to pathogen surfaces, blocking effector secretion (e.g., SopE2) .
  • Direct interaction with host receptors (e.g., TLR2-MyD88 axis), modulating NF-κB activity .
    Methodologies:
  • Phospho-specific antibodies in Western blotting to quantify MAPK activation .
  • Co-immunoprecipitation to identify S-layer protein-host receptor complexes .
  • Mutagenesis of Salmonella effector genes to isolate S-layer protein targets .

Q. How do structural features of S-layer proteins influence their functional diversity across Lactobacillus strains?

Variability arises from:

  • Domain-swapped crystal structures (e.g., SlpA in L. acidophilus), which dictate pore size and ligand binding .
  • Glycosylation patterns affecting lectin-like activity (e.g., mannose-specific binding in L. kefiri) .
  • N-terminal signal peptides guiding cell wall anchoring .
    Key techniques:
  • X-ray crystallography (e.g., PDB ID 8ALU) to resolve teichoic acid-binding domains .
  • Genomic sequencing to identify slp gene polymorphisms .
  • Hemagglutination assays to assess carbohydrate-binding specificity .

Q. How do contradictory findings about S-layer protein-induced immune responses align?

Discrepancies arise from strain-specific interactions:

  • L. acidophilus S-layer proteins activate ERK1/2 but not JNK/p38, while L. helveticus strains may differentially regulate IL-8 .
  • TLR dependency : Some studies report TLR2-mediated signaling, while others suggest alternative receptors (e.g., DC-SIGN) .
    Resolution strategies:
  • Knockout cell lines (e.g., TLR2⁻/⁻) to isolate signaling pathways .
  • Comparative proteomics of S-layer proteins from divergent strains .

Methodological Considerations

Q. What experimental models are optimal for studying S-layer protein-pathogen interactions?

  • Caco-2/HT-29 monolayers for adhesion/invasion assays .
  • Scanning electron microscopy (SEM) to visualize S-layer protein-mediated pathogen exclusion .
  • Gnotobiotic animal models to validate in vivo barrier protection .

Q. How can researchers address variability in S-layer protein expression under stress?

  • Stress induction protocols : Acidic pH, bile salts, or oxidative stress to mimic gastrointestinal conditions .
  • Proteomic profiling (e.g., 2D-PAGE, LC-MS/MS) to quantify S-layer protein expression changes .
  • RNA-seq to correlate slp transcription with environmental stressors .

Data Contradictions and Validation

Q. Why do some studies report S-layer proteins as glycosylated while others do not?

Glycosylation is strain-dependent:

  • L. buchneri and L. kefiri exhibit O-linked glucose modifications, while L. acidophilus NCFM S-layer proteins are non-glycosylated .
    Validation methods:
  • Periodic acid-Schiff staining or lectin arrays to detect glycans .
  • MALDI-TOF MS to characterize post-translational modifications .

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